

# Application Notes and Protocols for JHU-083 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of **JHU-083**, a potent and orally bioavailable prodrug of the glutaminase antagonist 6-diazo-5-oxo-L-norleucine (DON), in various mouse models of disease. The following protocols and data have been compiled from preclinical studies to assist in the design and execution of in vivo experiments.

#### **Mechanism of Action**

**JHU-083** is a selective glutaminase antagonist.[1] By inhibiting glutaminase, **JHU-083** blocks the conversion of glutamine to glutamate, thereby disrupting cancer cell metabolism, reducing excitotoxicity, and modulating immune responses.[1][2][3] A key downstream effect of **JHU-083** is the disruption of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[2] In the tumor microenvironment, **JHU-083** has been shown to reprogram tumor-associated macrophages (TAMs) towards an anti-tumor phenotype and enhance the activity of cytotoxic T cells.

## **Quantitative Data Summary**

The following tables summarize the dosages and administration routes of **JHU-083** used in various mouse models.

Table 1: Recommended Dosage and Administration of **JHU-083** in Different Mouse Models



| Disease<br>Model                                | Mouse<br>Strain              | Dosage                  | Administr<br>ation<br>Route | Dosing<br>Schedule                        | Vehicle                                        | Referenc<br>e |
|-------------------------------------------------|------------------------------|-------------------------|-----------------------------|-------------------------------------------|------------------------------------------------|---------------|
| Chronic Social Defeat Stress (Depressio n)      | C57BL/6J                     | 1.82 mg/kg              | Oral<br>Gavage<br>(p.o.)    | Every other<br>day for 12<br>days         | Not<br>Specified                               | [1]           |
| Glioblasto<br>ma (IDH1<br>mutant)               | Athymic<br>Nude              | 1.9 mg/kg<br>(low dose) | Intraperiton<br>eal (i.p.)  | 5 days/week for 3 weeks, then 2 days/week | PBS                                            | [4]           |
| Glioblasto<br>ma (IDH1<br>mutant)               | Athymic<br>Nude              | 25 mg/kg<br>(high dose) | Intraperiton eal (i.p.)     | 2<br>days/week                            | PBS                                            | [4]           |
| Medullobla<br>stoma<br>(MYC-<br>driven)         | Athymic<br>Nude &<br>C57BL/6 | 20 mg/kg                | Oral<br>Gavage<br>(p.o.)    | Twice<br>weekly                           | Sterile PBS                                    | [3]           |
| Prostate &<br>Bladder<br>Cancer                 | C57BL/6J                     | 1 mg/kg<br>(initial)    | Oral<br>Gavage<br>(p.o.)    | Daily for 7-<br>9 days                    | 1x sterile<br>PBS                              | [5]           |
| 0.3 mg/kg<br>(maintenan<br>ce)                  | Oral<br>Gavage<br>(p.o.)     | Daily                   | 1x sterile<br>PBS           | [5]                                       |                                                |               |
| Experiment<br>al<br>Autoimmun<br>e<br>Encephalo | Not<br>Specified             | 1.83 mg/kg              | Oral<br>Gavage<br>(p.o.)    | Every other day                           | 5%<br>ethanol/95<br>% 50 mM<br>HEPES<br>buffer | [6]           |



myalitic

| (EAE)                                       |                   |                  |                          |                                      |                  |     |  |
|---------------------------------------------|-------------------|------------------|--------------------------|--------------------------------------|------------------|-----|--|
| Alzheimer'<br>s Disease<br>(APOE4<br>model) | APOE4<br>Knock-in | Not<br>Specified | Oral<br>Gavage<br>(p.o.) | 3<br>times/week<br>for 4-5<br>months | Not<br>Specified | [7] |  |
| Concanava<br>lin A-<br>induced<br>Hepatitis | Not<br>Specified  | 0.3 mg/kg        | Intravenou<br>s (i.v.)   | Single<br>dose                       | Not<br>Specified | [1] |  |

# **Experimental Protocols**Preparation and Administration of JHU-083

#### Oral Gavage Administration:

- Vehicle Preparation (PBS): Dissolve **JHU-083** in sterile phosphate-buffered saline (PBS) to the desired concentration immediately before use.[3] A typical administration volume for oral gavage in mice is 100 μL.[3]
- Vehicle Preparation (Ethanol/HEPES): For the EAE model, a stock solution of JHU-083 is made in 100% ethanol and stored at -20°C.[6] On the day of dosing, the stock solution is diluted in 50 mM HEPES buffer to the final concentration (vehicle composition: 5% ethanol/95% 50 mM HEPES buffer).[6]

#### Intraperitoneal Injection:

 Vehicle Preparation: Dissolve JHU-083 in sterile PBS to the desired concentration immediately before injection.[4]

### **Chronic Social Defeat Stress (CSDS) Model**

This protocol is used to induce a depressive-like phenotype in mice.[1]

 Animal Selection: Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.



- Aggressor Screening: Screen CD-1 mice for aggressive behavior before the start of the experiment.
- Social Defeat:
  - On each of 10 consecutive days, place a C57BL/6J mouse into the home cage of an aggressive CD-1 mouse for 5-10 minutes, allowing for physical interaction and defeat.
  - After the defeat period, house the C57BL/6J mouse in the same cage as the CD-1
    aggressor but separated by a clear, perforated divider for the remainder of the 24-hour
    period. This allows for sensory but not physical contact.
  - Rotate the C57BL/6J mouse to a new aggressor's cage each day to prevent habituation.
- JHU-083 Administration: Administer JHU-083 or vehicle via oral gavage every other day for 12 days.[1]
- Behavioral Testing: Following the CSDS paradigm, assess for social avoidance and anhedonia-like behaviors.

## **Orthotopic Glioblastoma Model**

This protocol describes the intracranial implantation of glioma cells to create a brain tumor model.[4]

- Cell Preparation: Culture and harvest BT142 (IDH1R132H mutant) glioma cells. Resuspend the cells in sterile PBS at a concentration of 3 x 10<sup>5</sup> cells per injection volume.
- Animal Preparation: Anesthetize athymic nude mice and fix them in a stereotaxic frame.
- Intracranial Injection:
  - Create a burr hole in the skull at the desired coordinates.
  - Slowly inject the cell suspension into the brain parenchyma.
- Post-operative Care: Monitor the mice daily for any signs of neurological deficits or distress.



- JHU-083 Treatment: Begin JHU-083 or vehicle administration 5 days after tumor implantation via intraperitoneal injection according to the desired dosing regimen (e.g., 25 mg/kg, 2 days/week).[4]
- Monitoring: Monitor tumor growth (e.g., via bioluminescence imaging) and animal survival.

### **Barnes Maze for Cognitive Assessment**

The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.[7]

- Apparatus: A circular platform with holes around the perimeter, one of which leads to an escape box. The maze is placed in a room with various visual cues.
- Habituation: Allow mice to acclimate to the testing room. On the first day, gently guide the mouse to the escape box.
- Training:
  - Place the mouse in the center of the maze under a bright, aversive light.
  - Allow the mouse to explore the maze and find the escape box. The trial ends when the mouse enters the escape box or after a set time has elapsed.
  - Conduct multiple trials per day for several consecutive days.
- Probe Trial: After the training phase, remove the escape box and place the mouse on the maze. Record the time spent in the target quadrant where the escape box was previously located.
- **JHU-083** Administration: Administer **JHU-083** or vehicle according to the study design (e.g., 3 times per week for 4-5 months in the APOE4 model).[7]

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of action of JHU-083 as a glutaminase inhibitor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 2. Barnes Maze Protocol [protocols.io]



- 3. Testing Depression in Mice: a Chronic Social Defeat Stress Model [en.bio-protocol.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A standardized protocol for repeated social defeat stress in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barnes Maze Procedure for Spatial Learning and Memory in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standardized protocol for repeated social defeat stress in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for JHU-083
   Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10818697#recommended-dosage-and-administration-of-jhu-083-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com